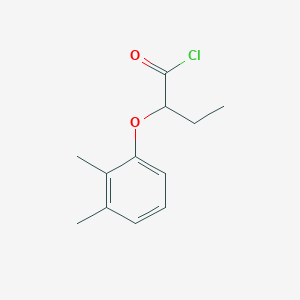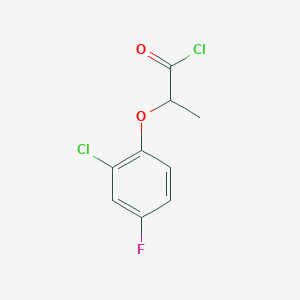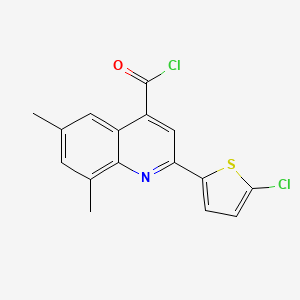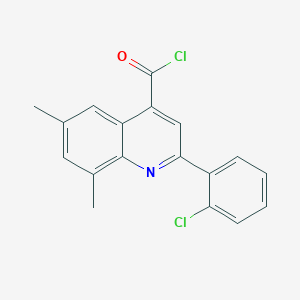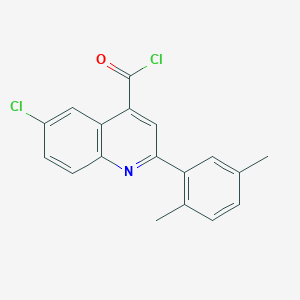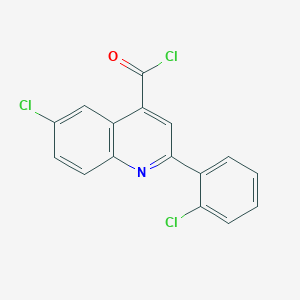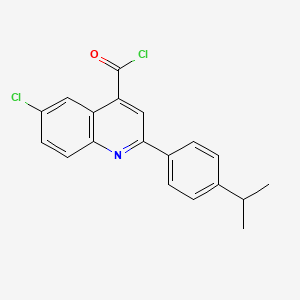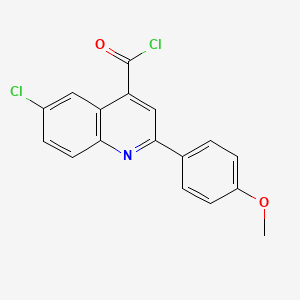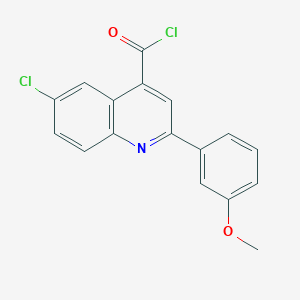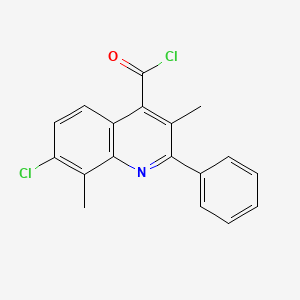
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride consists of 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis :
- Chiral Pt(II)/Pd(II) pincer complexes, incorporating structures similar to 7-Chloro-3,8-dimethyl-2-phenylquinoline, have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These complexes, characterized by NMR spectroscopy and X-ray crystal structure analysis, indicate the existence of intramolecular C–H⋯Cl hydrogen bonding both in solution and in solid states (Yoon et al., 2006).
- The compound has been utilized in the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, showing potential in creating novel chemical structures with specific properties (Elkholy & Morsy, 2006).
Molecular Interactions and Structures :
- The molecular structure of related compounds has been extensively studied, providing insights into the spatial arrangement and interactions, such as hydrogen bonding and π–π stacking interactions. For example, studies have detailed the crystal and molecular structure of complexes involving similar quinoline derivatives (Khan et al., 2010).
Reactivity and Compound Formation :
- Research has also focused on the reactivity of cyclopalladated compounds, including those containing quinoline derivatives. These studies shed light on the mechanisms of bond formation and cleavage, contributing to a deeper understanding of chemical reactivity (Pereira, Pfeffer, & Rotteveel, 1989).
Biological Activity Studies :
- Although this review does not include information on drug use, dosage, or side effects, it is important to note that compounds with a similar structure have been evaluated for their potential biological activities, such as antimicrobial properties (Otevrel et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-14(19)9-8-13-15(18(20)22)11(2)16(21-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFTHZPMGNIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
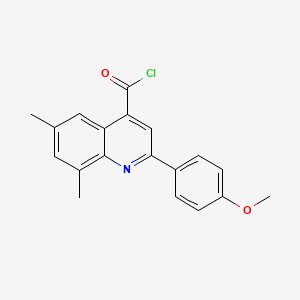
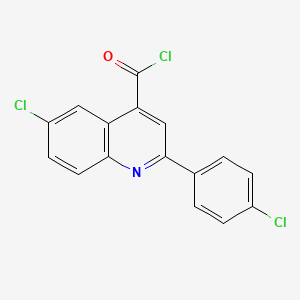
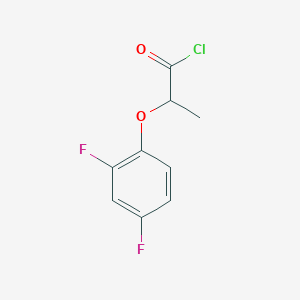
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
